![molecular formula C16H24ClN3O B7632383 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide
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Overview
Description
2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine-based compound that has shown promise in various studies due to its unique properties.
Mechanism of Action
The mechanism of action of 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI). This results in an increase in the levels of these neurotransmitters in the brain, leading to the observed effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and decreased anxiety. Additionally, it has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide in lab experiments is its high purity and yield. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it is a relatively new compound, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for the study of 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide. One potential direction is to further investigate its potential use as an analgesic and anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Finally, there is a need for more studies to investigate the safety and toxicity of the compound.
Conclusion:
In conclusion, 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide is a promising compound that has potential applications in various scientific research fields. Its unique properties make it a potential candidate for the treatment of various neurological disorders, pain, and inflammation. However, more research is needed to fully understand its potential applications and safety.
Synthesis Methods
The synthesis of 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide involves the reaction of 4-chloro-α-methylbenzylamine with 1-piperidin-4-yl-2-(pyrrolidin-1-yl)ethanone in the presence of acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
2-[4-[1-(4-chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-12(10-13-2-4-14(17)5-3-13)19-15-6-8-20(9-7-15)11-16(18)21/h2-5,12,15,19H,6-11H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLJOLNGFCWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NC2CCN(CC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide |
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